molecular formula C12H11BrF3NO3 B8158467 (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone

Cat. No.: B8158467
M. Wt: 354.12 g/mol
InChI Key: GGSPBNZQFGPPAL-UHFFFAOYSA-N
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Description

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and morpholino groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone typically involves multiple steps, starting with the preparation of 4-bromo-3-(trifluoromethoxy)benzene. This intermediate can be synthesized through a halogenation reaction where bromine is introduced to 3-(trifluoromethoxy)benzene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various binding interactions, while the morpholino group can enhance solubility and bioavailability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

[4-bromo-3-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO3/c13-9-2-1-8(7-10(9)20-12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSPBNZQFGPPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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